Cas no 15211-02-6 (Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione, 6,7,8,9-tetrahydro-7-methyl-)

Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione, 6,7,8,9-tetrahydro-7-methyl- structure
15211-02-6 structure
Product Name:Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione, 6,7,8,9-tetrahydro-7-methyl-
CAS-Nr.:15211-02-6
MF:C20H17NO6
MW:367.352085828781
CID:199204
Update Time:2023-04-02

Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione, 6,7,8,9-tetrahydro-7-methyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione,6,7,8,9-tetrahydro-7-methyl-
    • 13-Oxoprotopine
    • 7,13a-Secoberbine-13,13a-dione,7-methyl-2,3:9,10-bis(methylenedioxy)- (8CI)
    • Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-13,14-dione,4,5,6,7-tetrahydro-5-methyl- (9CI)
    • Oxyprotopine (6CI)
    • Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecine-15,16-dione, 6,7,8,9-tetrahydro-7-methyl-
    • Inchi: 1S/C20H17NO6/c1-21-5-4-11-6-16-17(26-9-25-16)7-13(11)19(23)18(22)12-2-3-15-20(14(12)8-21)27-10-24-15/h2-3,6-7H,4-5,8-10H2,1H3
    • InChI-Schlüssel: MVLGCIMOMXBFEG-UHFFFAOYSA-N
    • Lächelt: N1(C)CCC2C=C3OCOC3=CC=2C(=O)C(=O)C2C=CC3OCOC=3C=2C1
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